methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: is a complex organic compound with potential applications in various scientific fields. This compound features a thiophene ring, a sulfamoyl group, and a hydroxylated tetrahydropyran moiety, making it a unique molecule with interesting chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the thiophene core. One common approach is to start with thiophene-2-carboxylate and introduce the sulfamoyl group through a sulfamation reaction. The hydroxylated tetrahydropyran moiety can be introduced through subsequent chemical reactions involving hydroxylation and protection/deprotection steps.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would likely involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: : Reduction reactions can be performed on the sulfamoyl group or other functional groups present in the molecule.
Substitution: : Nucleophilic substitution reactions can occur at the sulfamoyl group or the hydroxyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide, m-CPBA (meta-chloroperoxybenzoic acid), and potassium permanganate.
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: : Nucleophiles like amines or alcohols, along with suitable solvents and catalysts, can facilitate substitution reactions.
Major Products Formed
Oxidation: : Thiophene-2-sulfoxide or thiophene-2-sulfone.
Reduction: : Reduced sulfamoyl derivatives.
Substitution: : Substituted sulfamoyl or hydroxyl derivatives.
Scientific Research Applications
Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate:
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : The compound may serve as a probe or inhibitor in biochemical studies.
Medicine: : It could be explored for its therapeutic potential in drug discovery and development.
Industry: : Its unique chemical properties may be useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate exerts its effects would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets or pathways in the body. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.
Comparison with Similar Compounds
Methyl 3-(N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate: can be compared with other thiophene derivatives and sulfamoyl-containing compounds. Similar compounds include:
Thiophene-2-carboxylate derivatives: : These compounds share the thiophene core but may have different substituents.
Sulfamoyl derivatives: : These compounds contain the sulfamoyl group but differ in the rest of the molecular structure.
The uniqueness of This compound
Properties
IUPAC Name |
methyl 3-[(4-hydroxyoxan-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO6S2/c1-18-11(14)10-9(2-7-20-10)21(16,17)13-8-12(15)3-5-19-6-4-12/h2,7,13,15H,3-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANMSBOKHYRNCCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2(CCOCC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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